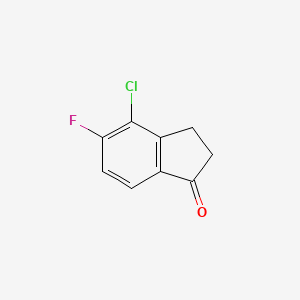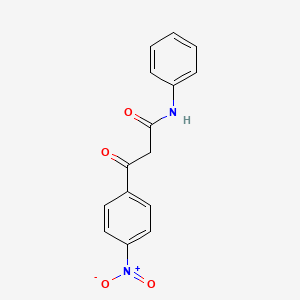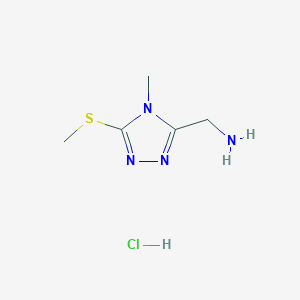
4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
“4-Chloro-5-fluoro-2,3-dihydro-1H-inden-1-one” is a chemical compound with the molecular formula C9H6ClFO . It is a derivative of 1H-Inden-1-one, which is a bicyclic compound consisting of a benzene ring fused with a cyclopentene ring .
Molecular Structure Analysis
The molecular structure of “this compound” includes a nine-membered carbon ring structure with one oxygen atom, one chlorine atom, and one fluorine atom . The presence of these atoms could influence the compound’s reactivity and properties.Physical and Chemical Properties Analysis
The compound has a molecular weight of 184.6 . It is a solid at room temperature and should be stored in a dry environment .Scientific Research Applications
Synthesis and Characterization
A study focused on the synthesis, characterization, and reactivity of a related heterocyclic molecule outlines the process involving hydride transfer from Et3SiH to carbenium ions, leading to the formation of single crystals. This process is significant for understanding the molecular structure and properties such as vibrational spectra, NMR chemical shifts, and hyperpolarizability, which are crucial for applications in nonlinear optics and as potential anti-cancer drugs due to its stability and reactivity properties (Murthy et al., 2017).
Intermolecular Interactions
Research on 1,2,4-triazole derivatives, including a fluoro derivative, highlights the significance of intermolecular interactions like C–H⋯O, C–H⋯π, and lp⋯π interactions in determining the structure and stability of such compounds. These interactions are essential for the design and development of new materials with specific properties, including pharmaceutical applications (Shukla et al., 2014).
Quantum Chemical Studies
Another study on chloro- and fluoro-substituted dihydroacridinones demonstrates the application of quantum chemical studies to understand molecular geometry and chemical reactivity. This research is vital for the development of compounds with specific electronic and optical properties, useful in drug design and materials science (Satheeshkumar et al., 2017).
Biological Activity
The synthesis and study of 5-Fluorotubercidin, involving the transformation of a chloropyrrolopyrimidine derivative, provide insights into the compound's potential biological activity. Although no significant toxicity was observed, the research explores the compound's potential for application in medical research, particularly in understanding its interaction with cellular processes (Wang et al., 2004).
Antimicrobial Activity
A study on Schiff's bases and their derivatives highlights the synthesis and in vitro antimicrobial activity testing. Such research is critical for the discovery of new antimicrobial agents and understanding the structure-activity relationship to develop effective treatments for various infections (Mistry et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
4-chloro-5-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3H,2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELSEKLTYOIGMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-phenyloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B3211566.png)
![N-[(4-phenyloxan-4-yl)methyl]naphthalene-1-sulfonamide](/img/structure/B3211570.png)

![2-bromo-N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B3211592.png)
![2-Bromo-5,6,7,8,9,10-hexahydrocyclohepta[b]indole](/img/structure/B3211597.png)


![2-(13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)ethanamine](/img/structure/B3211609.png)
![1-[(4-Bromo-3-chlorophenyl)methyl]-pyrrolidine](/img/structure/B3211617.png)




![n-Benzyl-5-chloro-3-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3211672.png)
